molecular formula C11H11BrF3NO B1402000 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine CAS No. 1373522-70-3

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Cat. No. B1402000
M. Wt: 310.11 g/mol
InChI Key: KTPVMSUPLNPGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that compounds with similar structures, such as “4-Bromo-2-(trifluoromethyl)phenol” and “[4-Bromo-2-(trifluoromethyl)phenyl]thiourea”, have been studied23.



Synthesis Analysis

The synthesis of “4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine” is not explicitly detailed in the available resources. However, related compounds like “[4-Bromo-2-(trifluoromethyl)phenyl]thiourea” have been synthesized and studied4.



Molecular Structure Analysis

The molecular structure of “4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine” is not directly available. However, the molecular formula of a similar compound, “[4-Bromo-2-(trifluoromethyl)phenyl]thiourea”, is C8H6BrF3N2S3.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine”. However, compounds with similar structures have been used in various chemical reactions. For example, “2-(Trifluoromethyl)phenylboronic acid” has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine” are not directly available. However, a similar compound, “4-Bromo-2-(trifluoromethyl)phenol”, has a molecular formula of CHBrFO and an average mass of 241.005 Da2.


Scientific Research Applications

Photophysical Analysis and Biomolecular Binding

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine and its derivatives have been investigated for their photophysical properties. They exhibit intraligand and charge-transfer type transitions, which align with their aromatic heterocycle structures. Additionally, these compounds have demonstrated strong interactions with ct-DNA, possibly due to π-stacking or hydrogen-bonding interactions (Bonacorso et al., 2018).

Synthesis of Morpholine Derivatives

Research has been conducted on the synthesis of various morpholine derivatives, involving 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine. These syntheses often employ methods like Buchwald–Hartwig amination and cyclodehydrohalogenation. Such studies contribute to the understanding of the structural and reactive properties of morpholine derivatives (Abdulla et al., 1971).

Crystal Structure Analysis

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine has been used in the analysis of crystal structures of various chemical compounds. Understanding the molecular and crystal structure of these compounds aids in the exploration of their physical and chemical properties, which is essential for their application in various fields (Ibiş et al., 2010).

Antimicrobial and Modulating Activity

Some derivatives of 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine have shown potential in antimicrobial activities. Studies have assessed their efficacy against different strains of bacteria and fungi, providing insights into their potential therapeutic applications (Oliveira et al., 2015).

Synthesis of 1H-Indazole-1-Carboxamide Derivatives

Research on the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, using 4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine, has shown significant inhibitory capacity against cancer cell lines. This highlights the compound's potential in cancer research and therapy (Ji et al., 2018).

Future Directions

The future directions for the study of “4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine” are not explicitly mentioned in the available resources. However, the study of similar compounds continues to be an active area of research10.


Please note that the information provided is based on the available resources and may not be fully accurate or complete. For a more comprehensive understanding, further research and study are recommended.


properties

IUPAC Name

4-[4-bromo-2-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c12-8-1-2-10(9(7-8)11(13,14)15)16-3-5-17-6-4-16/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPVMSUPLNPGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(4-Bromo-2-(trifluoromethyl)phenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.